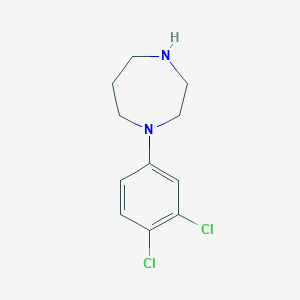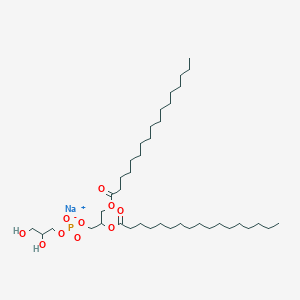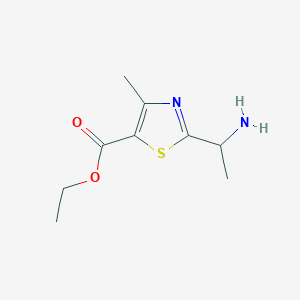
Ethyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-アミノエチル)-4-メチル-1,3-チアゾール-5-カルボン酸エチルは、チアゾールファミリーに属する合成有機化合物です。チアゾールは、五員環に硫黄原子と窒素原子を含む複素環式化合物です。この特定の化合物は、エチルエステル基、アミノエチル側鎖、およびチアゾール環に結合したメチル基を含むユニークな構造によって特徴付けられます。その潜在的な生物学的および化学的特性により、さまざまな科学研究分野で注目されています。
準備方法
合成経路と反応条件
2-(1-アミノエチル)-4-メチル-1,3-チアゾール-5-カルボン酸エチルの合成は、通常、適切な出発物質を制御された条件下で反応させることから始まります。一般的な方法の1つは、炭酸カリウムなどの塩基の存在下で、2-ブロモ-4-メチルチアゾール-5-カルボン酸エチルと1-アミノエタノールを縮合させることです。反応は通常、エタノールまたはアセトニトリルなどの有機溶媒中で高温で行われ、目的の生成物の生成が促進されます。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、より大規模で行われます。プロセスは収率と純度が最適化され、一貫した生産を確保するために、多くの場合、連続フローリアクターと自動システムが使用されます。さまざまな用途に適した高品質の製品を得るために、触媒や再結晶またはクロマトグラフィーなどの高度な精製技術も使用される場合があります。
化学反応の分析
反応の種類
2-(1-アミノエチル)-4-メチル-1,3-チアゾール-5-カルボン酸エチルは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: アミノエチル側鎖は、対応するイミンまたはオキシムを生成するために酸化することができます。
還元: エステル基は、水素化リチウムアルミニウムなどの還元剤を使用して、対応するアルコールに還元できます。
置換: チアゾール環は、特に2位で、ハロゲンやニトロ基などの試薬による求電子置換反応を受ける可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムまたは過酸化水素が含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が通常使用されます。
置換: 臭素または硝酸などの求電子試薬は、制御された条件下で使用して、置換反応を実現できます。
生成される主な生成物
酸化: イミンまたはオキシムの生成。
還元: アルコールの生成。
置換: ハロゲン化またはニトロ置換チアゾールの生成。
科学研究への応用
2-(1-アミノエチル)-4-メチル-1,3-チアゾール-5-カルボン酸エチルは、科学研究において幅広い用途があります。
化学: 特に新しい複素環式化合物の開発において、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗真菌作用など、潜在的な生物活性について調査されています。
医学: 特に細菌感染症を標的にした新しい医薬品の開発のための潜在的なリード化合物として探求されています。
工業: 特殊化学品の合成や、農薬や染料の生産における中間体として使用されます。
科学的研究の応用
Ethyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly those targeting bacterial infections.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and dyes.
作用機序
2-(1-アミノエチル)-4-メチル-1,3-チアゾール-5-カルボン酸エチルの作用機序は完全には解明されていませんが、生物学的システムにおける特定の分子標的との相互作用を伴うと考えられています。アミノエチル側鎖は、酵素または受容体への結合を促進する可能性があり、チアゾール環はさまざまな生化学的経路に関与する可能性があります。正確な分子標的と経路を解明するには、さらなる研究が必要です。
類似の化合物との比較
2-(1-アミノエチル)-4-メチル-1,3-チアゾール-5-カルボン酸エチルは、次のなどの他のチアゾール誘導体と比較することができます。
2-(1-アミノエチル)-4-メチルチアゾール-5-カルボン酸エチル: チアゾール環上の置換基が異なる同様の構造です。
2-アミノ-4-メチルチアゾール: エステル基がありません。これは、化学的性質と反応性に影響を与えます。
4-メチルチアゾール-5-カルボン酸: アミノエチル側鎖がありません。これは、生物活性を変化させます。
2-(1-アミノエチル)-4-メチル-1,3-チアゾール-5-カルボン酸エチルの独自性は、その官能基の特定の組み合わせにあります。これは、明確な化学的および生物学的特性を与え、研究開発のための貴重な化合物になります。
類似化合物との比較
Ethyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives such as:
Ethyl 2-(1-aminoethyl)-4-methylthiazole-5-carboxylate: Similar structure but with different substituents on the thiazole ring.
2-Amino-4-methylthiazole: Lacks the ester group, leading to different chemical properties and reactivity.
4-Methylthiazole-5-carboxylate: Lacks the aminoethyl side chain, affecting its biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
特性
IUPAC Name |
ethyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-4-13-9(12)7-6(3)11-8(14-7)5(2)10/h5H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWBIXQHBFLETK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C(C)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[2-[5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one](/img/structure/B12317144.png)
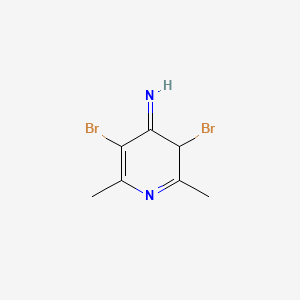
![3-{[2-Chloro-5-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B12317148.png)
![(1S,17S)-4,5,17-trimethoxy-11-azatetracyclo[9.7.0.0^{1,14.0^{2,7]octadeca-2,4,6,14-tetraene](/img/structure/B12317152.png)

![3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12317158.png)
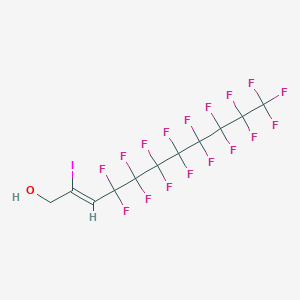
![12-Fluoro-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B12317164.png)
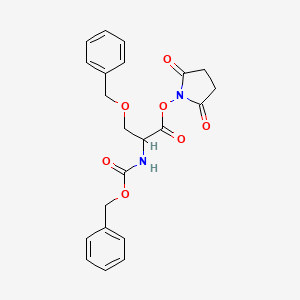
![5,6,9,13,17,23,24,27,31,35-Decamethyl-10,28-dioctyl-2,20-diazanonacyclo[19.15.0.03,19.05,17.06,14.09,13.023,35.024,32.027,31]hexatriaconta-1(21),2,19-triene](/img/structure/B12317170.png)
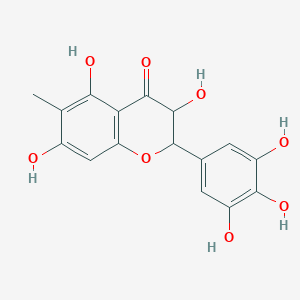
![9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[3-[[1-[[1-[[4-amino-1-[4-(hydroxymethyl)anilino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12317187.png)
